molecular formula C9H5ClN2O B12881049 2-(Chloromethyl)-4-cyanobenzo[d]oxazole

2-(Chloromethyl)-4-cyanobenzo[d]oxazole

Cat. No.: B12881049
M. Wt: 192.60 g/mol
InChI Key: MSPGDGIXMKLERI-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-cyanobenzo[d]oxazole is a heterocyclic aromatic compound featuring a benzo[d]oxazole core substituted with a chloromethyl (-CH₂Cl) group at position 2 and a cyano (-CN) group at position 3. The benzo[d]oxazole scaffold is electron-deficient due to the electron-withdrawing effects of the oxygen and nitrogen atoms, making it a versatile intermediate in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H5ClN2O

Molecular Weight

192.60 g/mol

IUPAC Name

2-(chloromethyl)-1,3-benzoxazole-4-carbonitrile

InChI

InChI=1S/C9H5ClN2O/c10-4-8-12-9-6(5-11)2-1-3-7(9)13-8/h1-3H,4H2

InChI Key

MSPGDGIXMKLERI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)CCl)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 2-(Chloromethyl)-4-cyanobenzo[d]oxazole can be achieved through several synthetic routes. One common method involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole, which is then converted to benzo[d]oxazole-2-thiol . Another method involves the use of α-haloketones and formamide in the presence of a dehydrating agent . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-(Chloromethyl)-4-cyanobenzo[d]oxazole undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-cyanobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the growth of certain bacterial and fungal strains by interfering with their metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of 2-(chloromethyl)-4-cyanobenzo[d]oxazole with structurally related compounds, focusing on synthesis, physicochemical properties, reactivity, and applications.

Compound Name Substituents Synthesis Method Key Physicochemical Properties Biological Activity/Applications Reactivity Notes
2-(Chloromethyl)-4-cyanobenzo[d]oxazole -CH₂Cl (C2), -CN (C4) Condensation of 2-aminophenol derivatives with chloroacetonitrile under acidic conditions . IR (CN): ~2210 cm⁻¹ ; NMR (¹H): δ 4.3–4.5 (s, -CH₂Cl) ; High polarity (logP ~1.8 predicted). Potential antimicrobial/antifungal activity (analogous to oxazole-based scaffolds) . Chloromethyl group undergoes SN2 reactions; cyano group stabilizes intermediates .
2-(Chloromethyl)benzo[d]oxazole -CH₂Cl (C2) Cyclization of 2-aminophenol with chloroacetic acid in polyphosphoric acid . MP: 120–122°C; IR (C=N): ~1635 cm⁻¹ ; Lower polarity (logP ~2.5). Intermediate for alkylating agents; limited direct bioactivity reported . Reactive chloromethyl site; less electron-deficient than cyano derivatives .
2-Benzyl-4-(chloromethyl)-1,3-oxazole -CH₂Cl (C4), -C₆H₅ (C2) Microwave-assisted coupling of benzyl halides with oxazole precursors . MP: 85–87°C; IR (C-Cl): ~750 cm⁻¹ ; logP ~3.1. Anticandidal activity (C. albicans biofilm inhibition) . Benzyl group stabilizes ring; chloromethyl reactivity modulated by steric hindrance .
Br-Box1 (Bromomethyl benzo[d]oxazole) -CH₂Br (C2) Bromoacetic acid condensation with 2-aminophenol . MP: 135–137°C; IR (C-Br): ~560 cm⁻¹ ; Higher logP (~2.8). Photo-removable protecting groups in organic synthesis . Bromine enhances leaving-group ability; faster SN2 reactions vs. chloro derivatives .
2-(Chloromethyl)-5-cyanobenzo[d]oxazole -CH₂Cl (C2), -CN (C5) Similar to 4-cyano isomer but with regioselective cyano placement . IR (CN): ~2205 cm⁻¹ ; NMR (¹H): δ 4.4–4.6 (s, -CH₂Cl) . Structural analog in kinase inhibition studies (unpublished data) . Regioisomeric effects alter electronic distribution; reduced steric hindrance at C4 .

Key Findings:

Synthetic Accessibility: Chloromethyl derivatives are typically synthesized via cyclization or condensation reactions. The 4-cyano isomer requires precise regioselective conditions, whereas 2-substituted variants (e.g., benzyl) are more straightforward . Microwave-assisted methods improve yields for sterically hindered compounds (e.g., 2-benzyl-4-(chloromethyl)-1,3-oxazole) .

Reactivity Trends :

  • Chloromethyl groups at C2 are more reactive than those at C4 due to reduced steric hindrance .
  • Bromine substitution (Br-Box1) increases electrophilicity, enabling faster alkylation compared to chloro analogs .

Benzyl-substituted oxazoles show specificity against fungal biofilms, likely due to lipophilicity facilitating membrane penetration .

Stability: Cyano groups stabilize intermediates via resonance but reduce solubility in aqueous media . Chloromethyl derivatives are moisture-sensitive, requiring anhydrous storage to prevent hydrolysis .

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